(4-fluoro-1H-indol-7-yl)methanol
Overview
Description
(4-fluoro-1H-indol-7-yl)methanol is an organic compound with the molecular formula C9H8FNO. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorine atom at the 4-position and a hydroxymethyl group at the 7-position of the indole ring makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-1H-indol-7-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoroindole.
Formylation: The 4-fluoroindole undergoes formylation to introduce a formyl group at the 7-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-1H-indol-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to introduce additional functional groups or modify existing ones.
Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-fluoro-1H-indol-7-carboxaldehyde, 4-fluoro-1H-indol-7-carboxylic acid
Reduction: Various reduced derivatives depending on the reducing agent and conditions
Substitution: Substituted indole derivatives with different functional groups at the 4-position
Scientific Research Applications
(4-fluoro-1H-indol-7-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-fluoro-1H-indol-7-yl)methanol is not well-documented. as an indole derivative, it is likely to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom and hydroxymethyl group may influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(4-fluoro-1H-indol-3-yl)methanol: Another fluorinated indole derivative with a hydroxymethyl group at the 3-position.
(4-fluoro-1H-indole): A simpler fluorinated indole without the hydroxymethyl group.
(4-fluoro-1H-indol-7-carboxaldehyde): An oxidized form of (4-fluoro-1H-indol-7-yl)methanol.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom and hydroxymethyl group on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
(4-fluoro-1H-indol-7-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-4,11-12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDBWIAXAPRCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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